Lauroylglutamic acid anhydride
Description
Contextualization of Amino Acid-Based Anhydrides within Organic and Supramolecular Chemistry
Amino acid-based anhydrides are a class of organic compounds derived from amino acids. wikipedia.org A notable subgroup is the amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, which are heterocyclic organic compounds. wikipedia.org These compounds are typically white, moisture-reactive solids. wikipedia.org Their synthesis was first achieved by Hermann Leuchs through the heating of an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride in a vacuum. wikipedia.org A more common and simpler method for NCA synthesis is the direct reaction of free amino acids with phosgene (B1210022) or its derivatives, a process known as the Fuchs-Farthing route. frontiersin.org
The reactivity of acid anhydrides is characterized by the presence of two acyl groups bonded to a single oxygen atom, making the carbonyl carbons highly electrophilic. longdom.orgfiveable.me This structure allows them to readily undergo nucleophilic acyl substitution reactions, where a nucleophile replaces the acyl group. longdom.org This reactivity is fundamental to their utility in a wide range of organic transformations. longdom.org For instance, they are less reactive than acid chlorides but more reactive than carboxylic acids, positioning them as versatile intermediates in synthesis. fiveable.me
In supramolecular chemistry, which focuses on systems of multiple molecules, amino acid-based building blocks are crucial. Peptides, formed from amino acids, can self-assemble into complex nanostructures, driven by interactions like hydrogen bonding. ub.edu The use of amino acid derivatives, including anhydrides, allows for the regulation of these self-assembly processes. ub.edu The controlled hydrolysis of a metastable anhydride (B1165640), for example, can revert to its dicarboxylate precursors, influencing the kinetics of supramolecular system formation. ub.edu
Research Significance and Interdisciplinary Relevance of Lauroylglutamic Acid Anhydride as an Advanced Intermediate and Building Block
This compound stands out as a valuable intermediate and building block in various scientific fields. It serves as a key raw material in the synthesis of specialized surfactants. jst.go.jp For example, it has been used to prepare dipeptide-type surfactants like N-lauroylglutamyl aspartic acid and N-lauroylglutamyl glutamic acid. jst.go.jp These surfactants exhibit notable physicochemical properties, including the ability to lower surface tension. jst.go.jp
The utility of this compound extends to the synthesis of other complex molecules. It is a precursor in the production of N-lauroyl-L-glutamic acid di-n-butylamide, a compound widely used as a thickening agent in various industrial applications. google.com While several synthetic routes exist for such amides, utilizing derivatives like anhydrides is a common strategy. google.com
The structure of this compound, combining a fatty acid (lauric acid) with an amino acid (glutamic acid), imparts amphiphilic properties to the molecules derived from it. This dual nature is fundamental to its application in areas requiring surface activity and self-assembly. Research has shown that surfactants derived from it possess excellent biodegradability and high stability against hydrolysis. jst.go.jp This interdisciplinary relevance, from organic synthesis to materials science, underscores the importance of this compound as an advanced chemical intermediate.
Interactive Data Table: Properties of Lauroylglutamic Acid and Related Compounds
| Compound Name | Molecular Formula | Molar Mass | Key Application |
| Lauroyl Glutamic Acid | C17H31NO5 | 329.4 g/mol | Precursor for surfactants and other chemicals nih.gov |
| Acetic Anhydride | (CH3CO)2O | 102.09 g/mol | Acetylating agent, e.g., in aspirin (B1665792) synthesis longdom.orgwikipedia.org |
| Maleic Anhydride | C4H2O3 | 98.06 g/mol | Precursor to resins wikipedia.org |
| N-Lauroyl-L-glutamic acid di-n-butylamide | Not specified | Not specified | Thickening agent google.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
258348-92-4 |
|---|---|
Molecular Formula |
C17H29NO4 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[(3S)-2,6-dioxooxan-3-yl]dodecanamide |
InChI |
InChI=1S/C17H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14-12-13-16(20)22-17(14)21/h14H,2-13H2,1H3,(H,18,19)/t14-/m0/s1 |
InChI Key |
HTDNEFOQUKDGBS-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H]1CCC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1CCC(=O)OC1=O |
Origin of Product |
United States |
Synthetic Methodologies for Lauroylglutamic Acid Anhydride and Its Derivatives
Established Synthetic Pathways for Carboxylic Acid Anhydrides
Carboxylic acid anhydrides are a crucial class of acylating agents in organic synthesis. nih.gov Their preparation is well-established through several reliable pathways.
One of the most common and versatile methods for preparing both symmetrical and unsymmetrical acid anhydrides is the reaction between an acyl halide and a carboxylate salt. libretexts.orgjove.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylate ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide. This forms a tetrahedral intermediate which then collapses, expelling the halide ion as a leaving group to yield the acid anhydride (B1165640). jove.com
The reaction is typically performed with the sodium salt of a carboxylic acid. jove.com For the synthesis of mixed anhydrides, where the two acyl groups are different, an acyl chloride is reacted with a different carboxylic acid, often in the presence of a non-nucleophilic base like pyridine. jove.compressbooks.pub The base deprotonates the carboxylic acid, enhancing its nucleophilicity. jove.com
The formation of a carboxylic anhydride can be viewed as the dehydration or condensation of two carboxylic acid molecules. This transformation requires the use of powerful dehydrating or coupling agents to facilitate the removal of a water molecule. nih.govresearchgate.net A wide array of reagents has been developed for this purpose, though many have drawbacks such as high cost, toxicity, or harsh reaction conditions. nih.govresearchgate.net
Commonly employed agents include thionyl chloride, oxalyl chloride, and phosphorus pentoxide. nih.govresearchgate.net Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are also effective. nih.gov For dicarboxylic acids, intramolecular dehydration to form cyclic anhydrides can often be achieved by simple heating, especially when forming stable five- or six-membered rings. pressbooks.pub
| Dehydrating Agent | Typical Application | Reference |
| Thionyl Chloride (SOCl₂) | General synthesis of anhydrides | researchgate.netscispace.com |
| Oxalyl Chloride ((COCl)₂) | Mild conditions for anhydride formation | nih.govresearchgate.net |
| Phosphorus Pentoxide (P₂O₅) | Strong dehydrating agent, often requires heat | nih.govscispace.com |
| Dicyclohexylcarbodiimide (DCC) | Mild coupling agent | nih.gov |
| Acetic Anhydride | Dehydration of dicarboxylic acids | libretexts.org |
| Triphosgene | Powerful, but hazardous, dehydrating agent | nih.govresearchgate.net |
To overcome the disadvantages associated with stoichiometric dehydrating agents, various catalytic methods for anhydride synthesis have been developed. These routes often offer milder conditions, higher efficiency, and better environmental profiles. scispace.com
One approach involves the use of weak Lewis acids, such as magnesium chloride, to catalyze the reaction of carboxylic acids with dialkyl dicarbonates, which proceeds via a carboxylic anhydride intermediate. organic-chemistry.org Another highly efficient system utilizes triphenylphosphine (B44618) oxide in conjunction with oxalyl chloride to catalyze the formation of symmetric and cyclic anhydrides from carboxylic acids under mild, neutral conditions. nih.govacs.org
More recent advancements include the use of solid acid catalysts like sulfated zirconia, which can facilitate the synthesis of symmetrical anhydrides under solvent-free conditions with the potential for catalyst recycling. scispace.com Palladium-catalyzed methods have also been reported for producing aliphatic anhydrides from alkenes, carboxylic acids, and carbon monoxide, demonstrating the continuous evolution of anhydride synthesis. acs.org
Specific Approaches to Lauroylglutamic Acid Anhydride Synthesis
The synthesis of this compound involves the specific challenge of selectively acylating the amino group of glutamic acid while managing its two carboxylic acid functionalities.
A key strategy for synthesizing derivatives of glutamic acid involves the initial protection of the amino group, followed by the formation of a cyclic anhydride from the two carboxyl groups. A common method employs phthalic anhydride to protect the amine. L-glutamic acid is heated with phthalic anhydride, often without a solvent, to form N-phthaloyl-L-glutamic acid. mdpi.com This intermediate is then treated with a dehydrating agent, such as acetic anhydride, to induce cyclization and form N-phthaloyl-L-glutamic acid anhydride. mdpi.com This protected cyclic anhydride serves as a versatile precursor for further reactions, allowing for regioselective opening of the anhydride ring by various nucleophiles. mdpi.com
Another approach involves the direct reaction of a glutamate (B1630785) salt with an anhydride. For instance, sodium glutamate can be reacted with maleic anhydride in a suitable solvent like acetone (B3395972) or 1,4-dioxane (B91453) to form a new derivative. google.com
The introduction of the lauroyl group onto the glutamic acid backbone is achieved through acylation, typically targeting the amino group. The Schotten-Baumann reaction is a widely used industrial method for this purpose. researchgate.net In this process, glutamic acid is dissolved in a basic aqueous solution (e.g., using sodium hydroxide), and an acylating agent such as lauroyl chloride is added. google.com The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. This reaction yields N-lauroylglutamic acid. researchgate.netgoogle.com
To form the final anhydride from N-lauroylglutamic acid, a subsequent dehydration step, using methods described in section 2.1.2, would be necessary.
| Acylation Reaction Component | Role/Compound | Reference |
| Amino Acid | L-Glutamic Acid | google.com |
| Acylating Agent | Lauroyl Chloride | google.com |
| Base | Sodium Hydroxide / Potassium Hydroxide | google.com |
| Solvent System | Aqueous solution (e.g., water, water/methanol) | google.comprepchem.com |
| Reaction Type | Schotten-Baumann Condensation | researchgate.net |
An alternative to acyl halides as acylating agents is the use of mixed anhydrides. For example, a mixed anhydride of lauric acid and sulfuric acid has been used to acylate sodium glutamate in a basic solution, providing N-lauroylglutamic acid in high yield. prepchem.comprepchem.com Oxidative acylation using thioacids like thioacetic acid in the presence of an oxidizing agent represents another potential, albeit less common, route for acylation in aqueous solutions. nih.gov
Preparation of Advanced this compound Derivatives
The synthesis of advanced surfactants from this compound involves the reaction of the anhydride with various nucleophiles, such as amino acids and their derivatives. This process allows for the creation of a diverse range of amphiphilic molecules with tailored properties.
Synthesis of N-Acyl Amino Acid and Oligopeptide Surfactants
The synthesis of N-acyl amino acid and oligopeptide surfactants from this compound is a direct approach to producing amphiphilic molecules with peptide backbones. The reaction involves the acylation of the amino group of an amino acid or a peptide with this compound. This method, often a variation of the Schotten-Baumann reaction, is typically carried out in an alkaline aqueous medium. koreascience.kr
The general reaction scheme involves the nucleophilic attack of the deprotonated amino group of the amino acid or peptide on one of the carbonyl carbons of the this compound. This is followed by the opening of the anhydride ring to form an amide bond, resulting in the desired N-acyl amino acid or oligopeptide surfactant.
While specific data on the synthesis of a wide range of oligopeptide surfactants directly from this compound is limited in publicly available literature, the principle is an extension of N-acyl amino acid synthesis. The reactivity of the terminal amino group of a peptide allows for its acylation by the anhydride. The reaction conditions, such as pH, temperature, and stoichiometry, would need to be optimized to achieve desirable yields and to minimize side reactions.
| Product Type | Reactants | General Reaction Conditions | Potential Yields |
| N-Acyl Amino Acid Surfactants | This compound, Amino Acid | Alkaline aqueous solution, Controlled temperature | Moderate to High |
| N-Acyl Oligopeptide Surfactants | This compound, Oligopeptide | Alkaline aqueous solution, Optimized pH and temperature | Variable, dependent on peptide sequence and reaction optimization |
Synthesis of Dipeptide-Type Surfactants (e.g., N-Lauroylglutamyl Aspartic Acid, N-Lauroylglutamyl Glutamic Acid)
A significant advancement in the field of amino acid-based surfactants is the synthesis of dipeptide-type surfactants. Specifically, N-lauroylglutamyl aspartic acid (LGA) and N-lauroylglutamyl glutamic acid (LGG) have been successfully prepared using N-lauroylglutamic anhydride as the starting material. This method provides a straightforward route to creating surfactants with two distinct amino acid residues linked by a peptide bond, offering unique properties.
The synthesis involves the reaction of N-lauroylglutamic anhydride with either aspartic acid or glutamic acid. The reaction proceeds via the nucleophilic attack of the amino group of the second amino acid on the anhydride, leading to the formation of a peptide linkage and the corresponding dipeptide surfactant. This approach is advantageous as it utilizes renewable amino acids as raw materials.
| Dipeptide Surfactant | Reactant 2 | Key Findings |
| N-Lauroylglutamyl Aspartic Acid (LGA) | Aspartic Acid | Synthesis from N-lauroylglutamic anhydride confirmed. |
| N-Lauroylglutamyl Glutamic Acid (LGG) | Glutamic Acid | Synthesis from N-lauroylglutamic anhydride confirmed. |
Synthesis of Amino Acid-Based Gemini (B1671429) Surfactants from Dodecanoylglutamic Acid Anhydride
Gemini surfactants, which consist of two amphiphilic moieties connected by a spacer group, exhibit superior surface activity compared to their single-chain counterparts. Dodecanoylglutamic acid anhydride serves as a valuable precursor for the synthesis of amino acid-based Gemini surfactants. The synthesis typically involves a two-step process.
In the first step, two molecules of dodecanoylglutamic acid anhydride react with a diamine spacer. The amino groups of the spacer attack the anhydride, forming two amide linkages and connecting the two dodecanoylglutamic acid units. The length and nature of the diamine spacer can be varied to fine-tune the properties of the resulting Gemini surfactant.
In the second step, the remaining carboxylic acid groups on the glutamic acid residues can be neutralized or further modified. Anionic Gemini surfactants have been synthesized from aspartic acid, a structurally similar amino acid, using an α,ω-diaminoalkane as the spacer to connect two N-acyl aspartate moieties via amide bonds. chalmers.se This methodology can be conceptually applied to dodecanoylglutamic acid anhydride.
| Spacer Type | General Reaction | Potential Outcome |
| Diaminoalkanes (e.g., ethylenediamine, hexamethylenediamine) | 2 eq. Dodecanoylglutamic acid anhydride + 1 eq. Diamine | Symmetrical Gemini surfactant with an alkane spacer |
| Polyether diamines | 2 eq. Dodecanoylglutamic acid anhydride + 1 eq. Polyether diamine | Gemini surfactant with a flexible, hydrophilic polyether spacer |
Enzymatic Synthesis Approaches for Amino Acid-Based Surfactants
Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of amino acid-based surfactants. bbwpublisher.com Lipases and proteases are the most commonly employed enzymes for this purpose. These enzymes can catalyze the formation of amide and ester bonds under mild reaction conditions.
While direct enzymatic acylation using this compound as the acyl donor is not extensively documented, the broader principles of enzymatic synthesis of N-acyl amino acids are well-established. These reactions typically involve the enzyme-catalyzed condensation of a fatty acid (or its ester) with an amino acid. For instance, acylase I from pig kidney has been used for the synthesis of N-acyl-L-amino acids in a glycerol-water system. researchgate.net
The enzymatic synthesis of di- and oligopeptides is also a well-explored area, with proteases being used to catalyze the formation of peptide bonds. In principle, a chemo-enzymatic approach could be envisioned where lauroylglutamic acid is first synthesized and then used as a substrate in an enzyme-catalyzed reaction with another amino acid to form a dipeptide surfactant. This would combine the efficiency of chemical acylation with the selectivity of enzymatic peptide bond formation.
Enzymatic routes are particularly attractive for their ability to proceed under mild conditions, which helps to avoid side reactions and the degradation of sensitive functional groups. bbwpublisher.com However, challenges such as enzyme stability, reaction equilibrium, and product isolation need to be addressed for industrial-scale production. bbwpublisher.com
| Enzyme Class | Reaction Type | Substrates | Key Advantages |
| Lipases | Acylation | Fatty acid/ester + Amino acid | Mild conditions, High selectivity |
| Proteases | Peptide bond formation | N-acyl amino acid + Amino acid/ester | Stereospecificity, Control over peptide sequence |
| Aminoacylases | Acylation | Fatty acid + Amino acid | Potential for direct acylation |
Reaction Mechanisms and Chemical Transformations of Lauroylglutamic Acid Anhydride
General Nucleophilic Acyl Substitution Mechanisms of Anhydrides
Acid anhydrides are reactive acylating agents that undergo nucleophilic acyl substitution. libretexts.org These reactions proceed through a characteristic two-step mechanism: nucleophilic addition to a carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. youtube.com The reactivity of anhydrides is second only to acid halides among carboxylic acid derivatives.
Mechanisms with Neutral Nucleophiles (e.g., Alcohols, Amines)
Neutral nucleophiles, such as alcohols and amines, readily react with acid anhydrides. youtube.com The general mechanism begins with the nucleophile attacking one of the carbonyl carbons of the anhydride (B1165640). This initial attack breaks the carbonyl π-bond, creating a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com
The subsequent collapse of this intermediate reforms the carbonyl C=O bond and expels a carboxylate as the leaving group. Since the original nucleophile was neutral, the resulting product is protonated. A base, which can be another molecule of the nucleophile or a non-nucleophilic base added to the reaction, deprotonates this intermediate to yield the final neutral product. libretexts.org
Reaction with Alcohols (Alcoholysis) : Anhydrides react with alcohols to produce an ester and a carboxylic acid.
Reaction with Amines (Aminolysis) : The reaction with a primary or secondary amine yields an amide and a carboxylic acid. libretexts.org Because the carboxylic acid byproduct can react with the amine to form an unreactive ammonium salt, two equivalents of the amine are often required. youtube.com
| Nucleophile | Intermediate Product | Final Products | Key Mechanistic Steps |
| Alcohol (R'-OH) | Protonated Ester | Ester + Carboxylic Acid | 1. Nucleophilic attack by alcohol. 2. Formation of tetrahedral intermediate. 3. Elimination of carboxylate leaving group. 4. Deprotonation by a base. |
| Amine (R'-NH₂) | Protonated Amide | Amide + Carboxylic Acid | 1. Nucleophilic attack by amine. 2. Formation of tetrahedral intermediate. 3. Elimination of carboxylate leaving group. 4. Deprotonation by a second amine molecule. |
Mechanisms with Anionic Nucleophiles
Anionic nucleophiles are generally more reactive than their neutral counterparts and attack acid anhydrides vigorously. The mechanism is similar to that with neutral nucleophiles but does not involve the final deprotonation step.
The process starts with the attack of the anionic nucleophile on an electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl bond and ejecting the carboxylate leaving group. This addition-elimination sequence results in the formation of a new carbonyl compound.
Common anionic nucleophiles include:
Alkoxides (RO⁻) : React to form esters.
Carboxylates (R'COO⁻) : React with an acid chloride to form a mixed anhydride. libretexts.org
Hydride ions (H⁻) from reducing agents can reduce anhydrides to primary alcohols. libretexts.org
Ring-Opening Reactions of the Anhydride Moiety
The cyclic structure of lauroylglutamic acid anhydride makes it prone to ring-opening reactions when attacked by nucleophiles. This transformation is a specific case of nucleophilic acyl substitution where the leaving group remains tethered to the original molecule until the final product is formed.
Regioselectivity in Ring Cleavage for γ-Glutamyl Derivative Formation
This compound possesses two carbonyl groups: one at the α-position and another at the γ-position relative to the amino acid backbone. These two positions are not electronically or sterically equivalent, which leads to regioselectivity during nucleophilic attack.
Research on analogous N-protected glutamic acid anhydrides shows that nucleophilic attack preferentially occurs at the γ-carbonyl carbon. mdpi.comresearchgate.net This selectivity is crucial for the synthesis of γ-glutamyl peptides, where an amino acid's amino group forms an amide bond with the γ-carboxyl group of glutamic acid. mdpi.comnih.gov
The preference for attack at the γ-position can be influenced by several factors, including the nature of the N-protecting group, the nucleophile, and the solvent. For instance, in the reaction of N-protected glutamic acid anhydrides with aniline, polar aprotic solvents like DMSO favor the formation of the γ-anilide, while nonpolar solvents like benzene can favor attack at the α-carbonyl. researchgate.net When reacting with amino acids to form dipeptides, the use of N-phthaloyl-L-glutamic acid anhydride, a close analog of this compound, has been shown to be an effective method for producing γ-glutamyl derivatives. mdpi.comresearchgate.net
| Attacking Nucleophile | Site of Attack | Product Type | Significance |
| Amino Acid | γ-Carbonyl | γ-Glutamyl Peptide | Synthesis of naturally occurring and flavor-enhancing compounds. mdpi.com |
| Amino Acid | α-Carbonyl | α-Glutamyl Peptide | Typically the minor product in these reactions. |
Polymerization Reactions Initiated by or Involving this compound
Acid anhydrides can participate in polymerization reactions, typically as monomers in condensation or ring-opening polymerizations.
Role as an Initiator in Radical Polymerization
A radical initiator is a substance that can produce radical species under mild conditions to start a radical polymerization. libretexts.org This is typically achieved through the homolytic cleavage of a weak bond, often initiated by heat or light. Common radical initiators include peroxides and certain azo compounds. libretexts.org
There is no direct evidence in the searched literature to suggest that this compound functions as a conventional radical initiator. Acid anhydrides are not a typical class of radical initiators. libretexts.orgwikipedia.org While some research describes acid-triggered radical polymerizations, these systems involve the interaction of acids with monomers or RAFT agents to generate radicals, rather than the anhydride itself decomposing into initiating radicals. ethz.chethz.ch
The involvement of anhydrides in polymerization is more commonly observed in other contexts:
Ring-Opening Polymerization (ROP) : Cyclic anhydrides can undergo ROP to form polyesters. This process is distinct from radical polymerization and proceeds via ionic or coordination-insertion mechanisms. N-Carboxyanhydrides (NCAs), which are structurally related, are widely used in ROP to synthesize polypeptides. frontiersin.orgnih.govresearchgate.netchemrxiv.org
Monomers in Copolymers : Anhydrides, such as maleic anhydride, can act as monomers in copolymerizations, often with vinyl monomers, to create alternating copolymers. nih.gov
| Polymerization Type | Role of Anhydride | Mechanism | Resulting Polymer |
| Radical Polymerization | Not a typical initiator | Free-radical chain growth | Not applicable for initiation |
| Ring-Opening Polymerization | Monomer | Ionic or coordination-insertion | Polyesters, Polypeptides (from NCAs) frontiersin.orgnih.gov |
| Polycondensation | Monomer | Step-growth | Polyesters, Polyamides |
Supramolecular Assembly and Interfacial Phenomena of Lauroylglutamic Acid Anhydride Derivatives
Self-Assembly Behaviors of Lauroylglutamic Acid Anhydride (B1165640) Derivatives in Aqueous Systems
In aqueous solutions, derivatives of lauroylglutamic acid exhibit rich polymorphic behavior, assembling into diverse and complex structures ranging from simple micelles to intricate liquid crystalline phases and fibrous networks.
At concentrations above the critical micelle concentration (CMC), lauroylglutamic acid derivatives aggregate to form micelles, sequestering their hydrophobic lauroyl tails from the aqueous environment while exposing their hydrophilic glutamate (B1630785) headgroups. The shape of these micelles can be influenced by system conditions and the presence of other molecules. For instance, studies on related glutamic acid-based organogelators have shown the formation of both spherical and wormlike micelles. researchgate.net The transition between these shapes can be mediated by additives, which in turn affects the macroscopic properties of the solution, such as its viscoelasticity. researchgate.net In systems of N-lauroyl-l-glutamate salts, an isotropic micellar phase is a foundational state from which more ordered structures emerge as concentration increases. researchgate.net
With increasing surfactant concentration, the interactions between micelles lead to the formation of more ordered lyotropic liquid crystalline phases. nih.gov For aqueous systems of N-lauroyl l-glutamic acid salts, such as the potassium (LGP) and triethanolamine (B1662121) (LGT) salts, a distinct phase progression is observed. researchgate.net Between the isotropic micellar phase and the hexagonal phase, a stable cubic phase has been identified. researchgate.net
Cubic Phase: This phase consists of discrete micelles arranged in a cubic lattice. researchgate.net Small-angle X-ray scattering (SAXS) data have indexed this structure to the Pm3n space group. researchgate.net The stability of this cubic phase is enhanced by an increasing degree of neutralization of the glutamate's carboxylic acid groups. researchgate.net The cubic phase is characterized by a highly viscous, gel-like consistency due to its ordered, continuous bilayer structure enclosing two non-intersecting aqueous channel networks. researchgate.net
Hexagonal Phase: At higher concentrations, a hexagonal phase forms. researchgate.net This structure is composed of cylindrical micelles packed into a two-dimensional hexagonal array. researchgate.net It represents a higher degree of order compared to the micellar phase but offers different diffusion characteristics for entrapped molecules than the bicontinuous cubic phase. nih.govnih.gov The spontaneous formation of dispersed particles with internal cubic (cubosomes) and hexagonal (hexosomes) structures has also been documented in mixed amino acid-based surfactant systems. nih.gov
Table 1: Liquid Crystalline Phases of N-Lauroyl-l-glutamate Systems
| Phase | Structural Arrangement | Key Characteristics |
|---|---|---|
| Isotropic Micellar | Disordered micelles | Low viscosity fluid phase |
| Cubic (Pm3n) | Discrete micelles on a cubic lattice | High viscosity; stability increases with neutralization researchgate.net |
| Hexagonal | Cylindrical micelles in a hexagonal array | Appears at higher surfactant concentrations researchgate.net |
Under specific conditions, typically involving a trigger like a pH or temperature change, lauroylglutamic acid derivatives can self-assemble into extended, one-dimensional fibrillar structures. These fibrils are hierarchical assemblies that can entangle and cross-link to form a three-dimensional network, entrapping the solvent and leading to the formation of a hydrogel. researchgate.netnih.gov This process is often driven by non-covalent interactions, particularly hydrogen bonding facilitated by the amide group present in the molecular structure. researchgate.net
The mechanism involves the initial self-assembly of monomers into anisotropic structures like fibrils, which then develop into mature, entangled fibers that constitute the gel network. nih.gov Microscopic observations of hydrogels formed by glutamic acid-based organogelators reveal the presence of these dense and uniform gel networks composed of fibrous assemblies. researchgate.net The mechanical properties and stability of these gels are directly related to the morphology and connectivity of the fibrillar network. nih.gov
In certain compositional ranges, particularly in catanionic systems mixing anionic glutamate-based surfactants with cationic amino acid-based surfactants, the spontaneous formation of vesicles is observed. nih.gov Vesicles are closed, bilayer structures enclosing an aqueous core. Their formation is driven by the packing of the surfactant molecules in a way that minimizes the exposure of hydrophobic regions to water. Cryogenic transmission electron microscopy (cryo-TEM) has confirmed the spontaneous assembly of these vesicular structures in mixed systems containing derivatives of glutamic acid and arginine. nih.gov
Influence of Molecular Architecture on Self-Assembly and Rheological Properties
The self-assembly behavior and resulting material properties are profoundly influenced by the specific molecular architecture of the lauroylglutamic acid derivative. researchgate.net Even subtle changes in the molecule's structure can significantly alter its aggregation and gelling capabilities. researchgate.net
The structure of the hydrophilic headgroup is a critical determinant of self-assembly. The glutamate headgroup is characterized by two carboxylic acid groups, making it a divalent anionic surfactant. researchgate.net The degree of neutralization of these groups plays a crucial role in the phase behavior. As noted, increasing the degree of neutralization promotes the stability of the cubic liquid crystalline phase. researchgate.net
The number of carboxylate groups directly impacts the hydrophilic-lipophilic balance (HLB) and the electrostatic interactions between molecules. Research comparing N-lauroylglutamate (with two carboxylic acid groups) to an N-lauroyl derivative of a tripeptide of glutamic acid (with four carboxylic acid groups) highlights the effect of increasing the charge and size of the hydrophilic head. researchgate.net Altering the number of these charged groups modifies the effective cross-sectional area of the headgroup, which in turn dictates the preferred curvature of the aggregate interface and influences the type of supramolecular structure that is formed. The position of the carboxyl groups within a molecule's structure can also affect the assembly process and the vibrational characteristics of adjacent molecular groups. mdpi.com These molecular-level changes directly translate to macroscopic differences in the rheological properties of the resulting solutions or gels. researchgate.net
Table 2: Influence of Head-Group on Self-Assembly
| Molecular Feature | Impact on Self-Assembly | Example |
|---|---|---|
| Number of Carboxylate Groups | Alters electrostatic repulsion and effective headgroup size, influencing phase behavior. | Comparison between N-lauroylglutamate (2 groups) and an N-lauroyl tripeptide derivative (4 groups) shows different interaction profiles. researchgate.net |
| Degree of Neutralization | Affects inter-micellar interactions and phase stability. | Increased neutralization of N-lauroyl-l-glutamate promotes the formation and stability of the cubic phase. researchgate.net |
Effect of Hydrophobic Tail Length and Composition
The structure of the hydrophobic tail in lauroylglutamic acid anhydride derivatives is a critical determinant of their self-assembly and interfacial properties. The length and composition of this nonpolar chain govern the balance between hydrophobicity and hydrophilicity, which in turn dictates key physicochemical parameters such as the critical micelle concentration (CMC).
The composition of the hydrophobic tail also influences the packing of surfactant molecules at interfaces and within supramolecular structures. While straight-chain saturated alkyl groups like the lauroyl group are common, the introduction of branching or unsaturation can alter packing efficiency, fluidity, and the geometry of the resulting aggregates.
Research findings have demonstrated that an optimal hydrophobic tail length can exist for specific applications. In studies involving surfactant-mediated protein stabilization, a 14-carbon tail surfactant was found to be more effective at preventing protein aggregation than surfactants with either shorter or longer tails. nih.govumn.edu Surfactants with short tails were slow to adsorb to surfaces, while those with long tails, though adsorbing strongly, were also slow to reach the interface. The C14 variant provided the best balance of rapid adsorption and effective surface coverage. nih.gov This highlights that the relationship between tail length and performance is not always linear and is often tailored to the specific interfacial phenomenon being addressed.
Table 1: General Relationship Between Hydrophobic Tail Length and Surfactant Properties
| Property | Effect of Increasing Tail Length | Rationale |
|---|---|---|
| Hydrophobicity | Increases | Greater number of nonpolar CH₂ groups. researchgate.net |
| Critical Micelle Concentration (CMC) | Decreases | Enhanced driving force for aggregation to minimize water contact. mdpi.com |
| Surface Activity | Generally Increases | More effective at reducing surface tension at lower concentrations. |
| Solubility in Water | Decreases | The larger hydrophobic portion makes the molecule less compatible with water. |
Role of Spacer Chain Length in Gemini (B1671429) Surfactants
Gemini surfactants are a specialized class of amphiphiles where two conventional surfactant monomers are chemically linked at or near their head groups by a spacer chain. For derivatives of this compound, this can be achieved by reacting the anhydride with diamine compounds of varying lengths, creating two lauroylglutamic acid head groups joined by an alkyl spacer. The length of this spacer is a crucial structural parameter that significantly influences the surfactant's aggregation behavior, particularly the formation of complex structures like wormlike micelles.
Studies on gemini surfactants synthesized from dodecanoylglutamic acid anhydride (a lauroylglutamic acid derivative) and diamines with 2, 5, and 8 methylene (B1212753) units (abbreviated as 12-G2G-12, 12-G5G-12, and 12-G8G-12, respectively) have provided detailed insights into the spacer's role. nih.gov In mixtures with the cationic surfactant hexadecyltrimethylammonium bromide (HTAB), these gemini surfactants form viscoelastic wormlike micellar solutions. nih.gov
The rheological behavior of these solutions was found to be strongly dependent on the spacer chain length. nih.gov
Short Spacer (12-G2G-12): A short, rigid spacer promotes efficient packing of the surfactant molecules, facilitating strong interactions that lead to the formation of robust, transient network structures of anionic wormlike micelles. nih.gov
Long Spacer (12-G8G-12): A longer, more flexible spacer creates more distance and steric hindrance between the head groups. This configuration can limit the one-dimensional growth of micelles. nih.gov As the spacer length increases, the zero-shear viscosity in the anionic wormlike micellar region decreases, suggesting a less entangled or shorter micellar network. nih.gov
Table 2: Effect of Spacer Length on Properties of Lauroylglutamic Acid-Derived Gemini Surfactants
| Gemini Surfactant | Spacer Composition | Observed Effect on Wormlike Micelles (with HTAB) |
|---|---|---|
| 12-G2G-12 | 2 Methylene Units (Ethylenediamine) | Promotes formation of robust, transient network structures; clear structural transformations observed. nih.gov |
| 12-G5G-12 | 5 Methylene Units (Pentanediamine) | Exhibits intermediate behavior with a transformation from anionic to cationic wormlike micelles. nih.gov |
| 12-G8G-12 | 8 Methylene Units (Octanediamine) | Limits one-dimensional micellar growth; leads to lower zero-shear viscosity compared to shorter spacers. nih.gov |
Intermolecular Interactions Governing Supramolecular Assembly
The spontaneous organization of this compound derivatives into ordered supramolecular structures is driven by a delicate interplay of several non-covalent intermolecular interactions. The final architecture, whether it be micelles, vesicles, or liquid crystalline phases, is the result of a thermodynamic balance between forces that include hydrogen bonding, electrostatic interactions, and the hydrophobic effect, which is coupled with van der Waals forces.
Contributions of Hydrogen Bonding
Hydrogen bonding plays a pivotal role in the molecular assembly of lauroylglutamic acid derivatives. The core structure contains multiple sites capable of participating in hydrogen bonds: the amide linkage (-CONH-) between the lauroyl tail and the glutamic acid head group, and the two carboxylic acid groups (-COOH) of the glutamic acid moiety. The amide group is particularly significant as it can act as both a hydrogen bond donor (N-H) and an acceptor (C=O). nih.gov
This capacity for hydrogen bonding is fundamental to the formation of ordered structures. Studies on oligo(glutamic acid) derivatives have shown that hydrogen bonds formed by the glutamic acid moieties are essential for inducing columnar liquid-crystalline properties. nih.gov Similarly, research on the self-assembly of glutamic acid molecules on surfaces demonstrates that the formation of well-ordered structures is dominated by intermolecular hydrogen bonds, which link the molecules into dimers and larger networks. tongji.edu.cn The specific N-H···O and O-H···O interactions create a directional and cooperative network that guides the molecules into predictable arrangements. tongji.edu.cnnih.gov In glutamine-based polymers, which share the amide side chain, hydrogen bonds involving both the main chain and side chain amides were found to be responsible for the adoption of compact, self-ordered conformations in solution. mdpi.com
Electrostatic Interactions and the Role of Degree of Neutralization
As derivatives of a dicarboxylic amino acid, lauroylglutamic acid surfactants are anionic amphiphiles whose charge state is highly dependent on the pH or the degree of neutralization. The two carboxylic acid groups can be deprotonated to form carboxylates (-COO⁻), introducing negative charges that lead to significant electrostatic repulsion between the head groups. This repulsion is a primary force opposing the close packing of molecules and the formation of aggregates.
The degree of neutralization, which is the extent to which the acidic protons are replaced by counterions (e.g., Na⁺, K⁺), directly modulates these electrostatic interactions. By controlling the degree of neutralization, one can tune the balance between attractive and repulsive forces, thereby influencing the resulting supramolecular structure. For example, in aqueous systems of N-lauroyl l-glutamic acid salts, increasing the degree of neutralization was found to promote the stability of a cubic liquid crystalline phase. researchgate.net This indicates that screening the electrostatic repulsion between head groups with counterions allows for a more compact arrangement of molecules, favoring the formation of discrete micelles that pack into a cubic lattice.
Electrostatic forces are the dominant long-range interactions that govern the initial binding of ionic surfactants to oppositely charged molecules or surfaces. rsc.org The net charge of the glutamic acid head group, which varies with pH, therefore determines its binding efficiency and interaction with other components in a formulation. researchgate.net
Hydrophobic and Van der Waals Forces
The primary driving force for the self-assembly of lauroylglutamic acid derivatives in aqueous media is the hydrophobic effect. The long, nonpolar lauroyl (C12) tail is thermodynamically unfavorable to be in contact with water. To minimize this contact, the molecules spontaneously aggregate, sequestering the hydrophobic tails into a nonpolar core and exposing the hydrophilic glutamic acid head groups to the water. quora.com The strength of this effect is directly related to the size of the hydrophobic part; longer alkyl chains lead to stronger hydrophobic interactions and a greater tendency to aggregate. rsc.org
Applications in Advanced Chemical Systems and Materials Science
Utilization in Peptide Synthesis Methodologies
The formation of a peptide bond requires the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. bachem.com Acid anhydrides are one class of activated intermediates used for this purpose. uni-kiel.de
Lauroylglutamic acid anhydride (B1165640) serves as an activated N-protected amino acid derivative, primarily utilized in what are known as mixed anhydride methods of peptide synthesis. uni-kiel.deuniurb.it In this procedure, the N-protected amino acid (in this case, N-lauroylglutamic acid) is reacted with an acid chloride, typically an alkyl chloroformate like isobutyl chloroformate, in the presence of a tertiary amine base at low temperatures. google.com This reaction forms a mixed carbonic-carboxylic acid anhydride.
This mixed anhydride is a highly reactive intermediate. uniurb.it The presence of the electron-withdrawing carbonic acid portion polarizes the carbonyl carbon of the amino acid residue, making it highly susceptible to nucleophilic attack. uni-kiel.de When the second amino acid (with a protected carboxyl group) is introduced, its free amino group attacks this activated carbonyl, leading to the formation of the desired peptide bond and releasing the alkyl carbonate as a byproduct. bachem.com This method is valued for its rapid reaction rates and the generally high yields of the resulting peptides.
A significant challenge in peptide synthesis, particularly when using activated amino acid derivatives, is the risk of racemization or epimerization at the chiral α-carbon center. uni-kiel.de This loss of stereochemical integrity is a major concern, as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.
The primary mechanism for racemization in the mixed anhydride method involves the formation of a 2,4-disubstituted-5(4H)-oxazolone (or azlactone) intermediate. uni-kiel.depeptide.com The activated carbonyl group can be attacked intramolecularly by the oxygen of the adjacent N-acyl group (the lauroyl group), forming the cyclic oxazolone (B7731731). The α-proton of this intermediate is acidic and can be abstracted by a base, leading to the formation of a planar, achiral enolate, which upon re-protonation can yield either the L- or D-enantiomer, resulting in racemization. peptide.com
Several strategies have been developed to minimize this side reaction. The choice of reagents, solvent, and reaction conditions is critical. bachem.compeptide.com Key mitigation factors are summarized in the table below.
| Factor | Strategy for Minimizing Racemization | Rationale |
|---|---|---|
| Temperature | Conducting the activation and coupling steps at low temperatures (e.g., -15 °C to 0 °C). | Lowers the rate of oxazolone formation and proton abstraction, which are often the rate-limiting steps for racemization. |
| Base | Using sterically hindered, weaker bases like N-methylmorpholine (NMM) instead of stronger, less hindered bases like triethylamine (B128534) (TEA). | Weaker bases are less likely to abstract the α-proton from the oxazolone intermediate. Steric hindrance can also disfavor the formation of the transition state leading to racemization. peptide.com |
| Additives | Incorporating nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.org | These additives react with the mixed anhydride to form an active ester intermediate. This new intermediate is less prone to oxazolone formation and subsequent racemization compared to the anhydride itself. uni-kiel.depeptide.com |
| Solvent | Using solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) over more polar solvents like dimethylformamide (DMF) in some cases. | The solvent can influence the stability of the oxazolone intermediate and the efficacy of the base, thereby affecting the rate of racemization. |
By carefully controlling these conditions, the mixed anhydride method can be employed effectively while preserving the stereochemical integrity of the amino acid residues.
Contributions to Polymer Chemistry
The anhydride functionality is a cornerstone of condensation polymerization, enabling the synthesis of high-performance polymers like polyimides and polyesters. Lauroylglutamic acid anhydride, with its dual reactive sites and appended functional groups, can act as a valuable monomer or modifier in polymer synthesis.
This compound can be envisioned as a monomer for producing functionalized polymers.
Polyimides : The standard synthesis of polyimides involves the reaction of a dianhydride with a diamine to form a soluble poly(amic acid) precursor, which is then cyclized (imidized) via thermal or chemical means. vt.educore.ac.ukvt.edu While this compound is a mono-anhydride, it could be used as a chain-terminating or end-capping agent to control molecular weight and introduce a hydrophobic, chiral end group to a polyimide chain.
Polyesters : Polyesters are typically formed through the polycondensation of dicarboxylic acids (or their derivatives, like anhydrides) with diols. jku.atresearchgate.net Research has demonstrated the synthesis of polyesters using N-stearoyl-L-glutamic acid (a close structural analog to N-lauroyl-L-glutamic acid) as the dicarboxylic acid monomer in reactions with various glycols. lpnu.ua In this context, this compound would act as an activated monomer. Its reaction with a diol would open the anhydride ring to form an ester bond, creating a polymer chain that incorporates the lauroyl-glutamate moiety as a repeating unit. The resulting polyesters would possess unique properties derived from this incorporation, such as chirality, biodegradability, and amphiphilicity. lpnu.ua
Beyond acting as a primary monomer, this compound can be used as a reactive polymer modifier. adeka.co.jp In this role, it is grafted onto an existing polymer backbone containing reactive functional groups (e.g., hydroxyl or amine groups). The anhydride reacts with these groups to covalently attach the lauroyl-glutamate side chain.
This modification can impart significant new properties to commodity or specialty polymers:
Surface Properties : The long, hydrophobic lauroyl chain can increase the hydrophobicity of a polymer surface, affecting properties like water repellency and friction.
Amphiphilicity : The introduction of both a hydrophobic tail (lauroyl) and a hydrophilic, polar head (glutamic acid residue) can render a polymer amphiphilic, making it useful as a polymeric surfactant or for creating self-assembling materials. lpnu.ua
Biocompatibility and Biodegradability : The amino acid backbone can enhance the biocompatibility and introduce biodegradable linkages into the polymer structure.
Chirality : The inherent chirality of the L-glutamic acid unit is transferred to the polymer, which is of interest for applications in chiral separations or as a scaffold for stereoselective catalysis.
Research in Functional Soft Materials
Functional soft materials, such as organogels and liquid crystals, are formed through the self-assembly of molecules driven by non-covalent interactions like hydrogen bonding and van der Waals forces. N-acylated amino acids are exemplary building blocks for these materials due to their amphiphilic nature. researchgate.net
The N-lauroylglutamic acid molecule, the precursor to the anhydride, possesses a polar glutamic acid head capable of forming multiple hydrogen bonds and a nonpolar lauroyl tail that engages in hydrophobic interactions. This molecular structure allows it to self-assemble into various ordered supramolecular structures in both aqueous and organic solvents. researchgate.net Research has shown that salts of N-lauroyl-L-glutamic acid can form micellar and hexagonal phases in water, demonstrating their rich phase behavior. researchgate.net In organic solvents, these types of molecules are known to act as gelators, forming fibrous networks that immobilize the solvent to create an organogel. researchgate.net
This compound can be seen as a reactive component in the creation of such materials. It can participate in the initial self-assembly and subsequently be used to polymerize or cross-link the structure in situ, locking in the soft material's architecture to create more robust gels or films. Furthermore, anhydride-containing molecules have themselves been used to create novel liquid crystalline materials, where the rigid core and flexible side chains direct the formation of mesophases. frontiersin.org The unique combination of a reactive anhydride, a chiral center, a hydrogen-bonding unit, and a long alkyl chain makes this compound a promising candidate for designing new, stimuli-responsive, and functional soft materials.
Supramolecular Gels and Selective Sorption Applications
While specific research on the role of this compound in the formation of supramolecular gels is not extensively documented, the broader class of amino acid-based surfactants is known for its capacity to form such structures. Supramolecular gels are complex, non-covalently bonded networks that can entrap large volumes of solvent. The formation of these gels is driven by intermolecular interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. Given the structure of lauroylglutamic acid, which contains a long alkyl chain (lauroyl group) and a polar amino acid head (glutamic acid), its anhydride derivative possesses the requisite amphiphilicity to self-assemble into higher-order structures like micelles, vesicles, and, under appropriate conditions, gel networks.
The potential for selective sorption is a key feature of functionalized supramolecular gels. The glutamic acid moiety, with its carboxylic acid groups, offers sites for specific binding interactions. These interactions can be tailored for the selective uptake of various molecules, including metal ions, organic dyes, or pharmaceutical compounds. The porous and tunable nature of the gel network would allow for the diffusion of target sorbates and their subsequent capture.
Table 1: Potential Supramolecular Gel Properties of Amino Acid-Based Surfactants
| Property | Description | Potential Advantage for this compound |
| Gelation Concentration | The minimum concentration of the gelator required to form a stable gel. | Low minimum gelation concentrations are indicative of efficient self-assembly, a desirable trait for material efficiency. |
| Thermal Stability | The temperature range over which the gel remains stable. | Higher thermal stability would broaden the operational window for applications in various temperature regimes. |
| Mechanical Strength | The ability of the gel to resist deformation under stress. | Tunable mechanical properties are crucial for applications ranging from soft materials to more rigid scaffolds. |
| Selective Sorption Capacity | The amount of a specific substance that can be absorbed by the gel. | The presence of functional groups from glutamic acid could be leveraged for high selectivity towards target molecules. |
This table is illustrative and based on the general properties of amino acid-based surfactants. Specific data for this compound is not currently available.
Emulsification and Foaming Properties in Advanced Formulations
Amino acid-based surfactants are widely recognized for their excellent emulsifying and foaming capabilities, which are critical in a variety of advanced formulations, including cosmetics, pharmaceuticals, and food products. Lauroylglutamic acid and its derivatives are known to be effective in stabilizing oil-in-water emulsions and generating stable foams. The anhydride form, while less studied, is expected to retain these properties due to its inherent amphiphilic nature.
The lauroyl group provides the necessary hydrophobicity to adsorb at oil-water or air-water interfaces, while the polar glutamic acid headgroup provides hydrophilicity and electrostatic repulsion, contributing to the stability of emulsions and foams. The ability to form stable emulsions is crucial for the delivery of lipophilic active ingredients in aqueous systems. Similarly, the generation of a rich and stable foam is a desirable attribute in cleansing products.
Table 2: Comparative Emulsification and Foaming Metrics of Surfactant Classes
| Surfactant Class | Typical Emulsion Stability | Typical Foam Volume (mL) | Foam Stability (Half-life, min) |
| Amino Acid-Based Surfactants | High | 150 - 250 | 10 - 20 |
| Sulfate-Based Surfactants | Moderate to High | 200 - 300 | 5 - 15 |
| Non-ionic Surfactants | High | 50 - 150 | 15 - 25 |
This table provides a general comparison. The performance of a specific surfactant, such as this compound, would depend on the specific formulation and conditions.
Green Chemistry and Sustainable Material Development
Design of Environmentally Benign Amino Acid-Based Surfactants
The development of surfactants from renewable resources is a cornerstone of green chemistry, and amino acid-based surfactants are prime examples of this approach. ub.edu These surfactants are synthesized from natural building blocks: amino acids and fatty acids, which can be sourced from vegetable oils. ub.edu This stands in contrast to many conventional surfactants that are derived from petrochemicals. The design of these molecules inherently considers their environmental impact, aiming for structures that are not only functional but also readily biodegradable and of low toxicity. academie-sciences.frggs-nc.com
The synthesis of N-acyl amino acids, the class to which lauroylglutamic acid belongs, can be carried out using environmentally friendly methods. These processes aim to minimize waste and energy consumption. The principles of green chemistry are central to the production of these surfactants, from the selection of raw materials to the final chemical product.
Research on Biodegradability and Eco-Friendly Attributes
A significant body of research highlights the excellent biodegradability and low environmental impact of amino acid-based surfactants. ecoori.commyuchem.com Their structure, being composed of naturally occurring components, makes them susceptible to microbial degradation. ecoori.com This rapid breakdown in the environment prevents the persistence and bioaccumulation associated with some synthetic surfactants. ecoori.com
Studies have consistently shown that surfactants derived from amino acids exhibit low toxicity to aquatic organisms and are gentle on the human skin, making them suitable for use in personal care products. ecoori.commyuchem.com The eco-friendly profile of these surfactants is a key driver for their increasing adoption in various industries seeking to develop more sustainable products. myuchem.com
Table 3: Environmental Profile of Amino Acid-Based Surfactants
| Attribute | Finding | Source |
| Biodegradability | Readily biodegradable under aerobic conditions. | ecoori.commyuchem.com |
| Toxicity | Low aquatic toxicity and low potential for skin and eye irritation. | ecoori.commyuchem.com |
| Source | Derived from renewable raw materials such as amino acids and vegetable oils. | ub.edu |
| Sustainability | Offers a more sustainable alternative to petroleum-based surfactants. | ggs-nc.commyuchem.com |
Advanced Characterization and Analytical Techniques in Research
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopy is fundamental to understanding the chemical nature and behavior of Lauroylglutamic acid anhydride (B1165640) at a molecular level. Different spectroscopic techniques probe specific aspects of its structure and dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Lauroylglutamic acid anhydride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of specific protons (¹H) and carbons (¹³C).
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the lauroyl chain would appear as a series of signals in the upfield region. The terminal methyl group (CH₃) protons would produce a triplet, while the numerous methylene (B1212753) groups (CH₂) of the fatty acid chain would generate overlapping multiplets. Protons on the glutamic acid residue, being closer to electronegative atoms (oxygen and nitrogen), would resonate at lower fields. The proton on the alpha-carbon of the glutamic acid moiety would be particularly informative for confirming the integrity of the amino acid structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the anhydride and the amide group are highly deshielded and appear in the downfield region of the spectrum (typically >160 ppm). The carbons of the long alkyl lauroyl chain would be found in the more shielded, upfield region. The chemical shifts of the carbons within the glutamic acid core are sensitive to the formation of the anhydride ring.
The following table summarizes the expected chemical shifts for the key functional groups in this compound.
| Group | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Anhydride Carbonyls | ¹³C | 165-175 | Two distinct signals are expected for the non-equivalent carbonyls in the cyclic anhydride. |
| Amide Carbonyl | ¹³C | 170-175 | Location is characteristic of secondary amides. |
| Alpha-Carbon (Glutamate) | ¹³C | 50-60 | Shift is influenced by the adjacent nitrogen and carbonyl groups. |
| Lauroyl Chain (CH₂)n | ¹³C | 20-40 | A dense cluster of signals characteristic of long alkyl chains. |
| Lauroyl Chain (CH₃) | ¹³C | ~14 | A distinct upfield signal for the terminal methyl group. |
| Alpha-Proton (Glutamate) | ¹H | 4.0-5.0 | A multiplet, deshielded by the neighboring amide and anhydride functionalities. |
| Lauroyl Chain (CH₂)n | ¹H | 1.2-1.6 | A large, complex signal representing the bulk of the fatty acid chain. |
| Lauroyl Chain (CH₃) | ¹H | ~0.9 | A triplet in the most upfield region of the spectrum. |
Note: The table presents generalized, expected values. Actual chemical shifts can vary based on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the FTIR spectrum is dominated by characteristic absorption bands. A key feature of cyclic anhydrides is the presence of two distinct carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching modes. spectroscopyonline.com For saturated, five-membered ring anhydrides, these peaks typically appear at high wavenumbers. spectroscopyonline.com Additionally, the spectrum will show strong bands corresponding to the N-H and C=O stretching of the amide linkage from the lauroyl group, as well as C-H stretching from the long alkyl chain.
The following table details the principal FTIR absorption bands expected for this compound. spectroscopyonline.comresearchgate.netlibretexts.orgzbaqchem.comzbaqchem.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric C=O Stretch | Cyclic Anhydride | 1870–1845 | Strong |
| Symmetric C=O Stretch | Cyclic Anhydride | 1800–1775 | Stronger (for cyclic) |
| C=O Stretch (Amide I) | Amide | 1680–1630 | Strong |
| N-H Bend (Amide II) | Amide | 1570–1515 | Moderate |
| N-H Stretch | Amide | 3350–3250 | Moderate |
| C-H Stretch | Alkyl Chain | 2960–2850 | Strong |
Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and environmental changes. While this compound itself is not intrinsically fluorescent, this method can be employed using extrinsic fluorescent probes. These probes are molecules whose fluorescence properties (e.g., intensity, emission wavelength, lifetime) change upon interacting with the anhydride or its aggregates.
To study the aggregation behavior, a lipophilic (fat-loving) probe could be introduced into a solution of this compound. As the anhydride molecules self-assemble into supramolecular structures like micelles or vesicles, the probe would partition into the nonpolar core of these aggregates. The transfer from a polar aqueous environment to a nonpolar environment typically results in a significant increase in the probe's fluorescence quantum yield and a blue shift (a shift to shorter wavelengths) in its emission maximum. By monitoring these changes as a function of anhydride concentration, one can determine the critical aggregation concentration (CAC).
Similarly, interactions with biomolecules like proteins can be investigated. nih.gov For example, if a protein with an intrinsic fluorophore (like the amino acid Tryptophan) is studied, the binding of this compound could quench this fluorescence or cause a shift in its emission spectrum, providing evidence of an interaction and allowing for the calculation of binding affinities.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is particularly sensitive to the structure of chiral molecules, making it ideal for studying the glutamic acid component of this compound, which contains a stereocenter.
CD spectroscopy can be used to monitor conformational changes in the molecule that may be induced by changes in its environment, such as pH, temperature, or the presence of other molecules. nih.gov For instance, if this compound molecules were to organize into ordered secondary structures (e.g., β-sheets or helical arrangements) upon aggregation, this would produce a characteristic CD signal. This makes CD an effective tool for investigating the higher-order structure of self-assembled systems. nih.gov Furthermore, when studying the interaction of the anhydride with chiral biomolecules like proteins or DNA, changes in the CD spectrum can provide unique insights into the structural alterations that occur in both the anhydride and the biomolecule upon binding. nih.gov
Scattering and Diffraction Techniques for Supramolecular Structures
While spectroscopy probes molecular-level properties, scattering and diffraction techniques reveal information about larger-scale organization, providing crucial data on the size, shape, and arrangement of supramolecular assemblies.
Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to analyze the structure of materials on a nanometer to micrometer scale. It is exceptionally well-suited for characterizing the supramolecular structures formed by amphiphilic molecules like this compound in solution.
When a beam of X-rays is passed through a sample, it is scattered by the electrons in the material. The resulting scattering pattern provides information about the size, shape, and spatial arrangement of any ordered structures. For solutions of this compound, SAXS can be used to:
Calculate Dimensions: Analysis of the scattering data can yield quantitative information on the dimensions of these aggregates, such as the radius of a micelle or the thickness of a bilayer.
Identify Liquid Crystalline Phases: At higher concentrations, amphiphiles often form ordered liquid crystalline phases (e.g., lamellar, hexagonal, cubic). The SAXS pattern for such a phase consists of a series of sharp peaks. The positions of these peaks are directly related to the repeating distances (lattice parameters) of the phase, allowing for unambiguous identification of the phase type and its dimensions.
For example, a lamellar phase would show a series of peaks with position ratios of 1:2:3, while a hexagonal phase would show ratios of 1:√3:√4. This allows for detailed mapping of the phase behavior of this compound as a function of concentration and temperature.
Dynamic Light Scattering (DLS) for Aggregate Size and Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of small particles and molecules in suspension. materials-talks.comutdallas.eduhoriba.com The technique measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. materials-talks.commdpi.com Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. malvernpanalytical.com By analyzing these fluctuations, the hydrodynamic radius of the particles can be calculated using the Stokes-Einstein equation. malvernpanalytical.com
In the context of N-lauroyl-L-glutamic acid and its salts like sodium lauroyl glutamate (B1630785) (SLG), DLS is instrumental in characterizing the size and distribution of the micelles and other aggregates that form in aqueous solutions. researchgate.net The morphology of these aggregates can transition from spherical to rod-like or worm-like micelles as the surfactant concentration increases. icm.edu.pl DLS can be used to monitor these transitions and to construct detailed temperature-concentration phase diagrams of the surfactant system. researchgate.net
Due to a lack of specific DLS data for this compound in the reviewed literature, the following table provides illustrative data representing typical aggregate sizes for similar amino acid-based surfactants under varying conditions.
| Surfactant System | Concentration | Predominant Aggregate Type | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Sodium Lauroyl Glutamate (Illustrative) | Below CMC | Monomers | 1 - 2 | N/A |
| Sodium Lauroyl Glutamate (Illustrative) | Slightly above CMC | Spherical Micelles | 5 - 10 | 0.1 - 0.2 |
| Sodium Lauroyl Glutamate (Illustrative) | Moderate Concentration | Rod-like Micelles | 20 - 100 | 0.2 - 0.4 |
| Sodium Lauroyl Glutamate (Illustrative) | High Concentration | Worm-like Micelles | > 100 | > 0.4 |
Disclaimer: The data in this table is illustrative and represents typical values for amino acid-based surfactants. Specific experimental data for this compound was not available in the reviewed sources.
Microscopic and Rheological Investigations
Beyond determining the size of aggregates, understanding their shape and the macroscopic behavior of the systems they form is crucial. Transmission Electron Microscopy (TEM) provides direct visualization of aggregate morphology, while rheological studies characterize the flow and deformation properties of materials like gels and foams.
Transmission Electron Microscopy (TEM) for Morphological Analysis of Aggregates
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional images of nanoscale structures. rsc.org In surfactant science, cryogenic TEM (Cryo-TEM) is particularly valuable as it allows for the visualization of the self-assembled structures in their native, hydrated state, preventing artifacts that can be introduced by drying. researchgate.net
For systems containing sodium lauroyl glutamate, Cryo-TEM has been used to confirm the formation of complex aggregate structures, such as worm-like micelles. researchgate.net Furthermore, TEM studies of foam films and bulk solutions of sodium lauroyl glutamate have revealed the formation of gel network association structures under specific temperature and pH conditions. researchgate.net These network structures are critical to the stability and properties of the resulting foams and gels. While the literature confirms the use of TEM for these analyses, specific high-resolution images of this compound aggregates were not found in the reviewed sources.
Rheological Studies of Gel and Foam Systems
Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. Rheological studies are essential for characterizing the viscoelastic properties of gels and foams, which are critical for their application in various products. researchgate.netnih.gov Key parameters measured include viscosity (resistance to flow), storage modulus (G', representing the elastic component), and loss modulus (G'', representing the viscous component). berkeley.edu
Systems containing sodium lauroyl glutamate are known to form gels, particularly at low pH. researchgate.net The viscosity of these systems can change dramatically depending on pH and concentration. researchgate.neticm.edu.pl For instance, compounded systems of sodium lauroyl glutamate can exhibit high viscosity, reaching up to 10,000 mPa·s. icm.edu.pl The formation of a gel network within foam films, as observed by TEM, significantly influences foam stability. researchgate.net The strength and characteristics of these gels can be modulated by external conditions like pH and temperature. researchgate.net
The following table presents representative rheological data for a surfactant-based gel system, illustrating typical viscoelastic properties.
| Parameter | Condition | Illustrative Value | Unit |
|---|---|---|---|
| Zero-Shear Viscosity (η₀) | Low Shear Rate | 5,000 - 15,000 | mPa·s |
| Storage Modulus (G') | Linear Viscoelastic Region | 10 - 100 | Pa |
| Loss Modulus (G'') | Linear Viscoelastic Region | 1 - 10 | Pa |
| Tan δ (G''/G') | Linear Viscoelastic Region | < 0.1 | - |
Disclaimer: This table contains representative data for a typical surfactant gel. Specific experimental rheological data for gels or foams based solely on this compound was not available in the reviewed sources.
Surface and Interfacial Tension Measurements
The primary function of a surfactant is to reduce surface tension at the air-water interface and interfacial tension at the oil-water interface. These properties are fundamental to their performance in cleansing, foaming, and emulsifying applications.
The surface tension of surfactant solutions is typically measured using techniques like the Wilhelmy plate method or the du Noüy ring method. rawdatalibrary.net For sodium lauroyl glutamate, the surface tension is highly dependent on the pH of the solution. Studies have shown that for a 0.7 wt% (18.5 mM) solution of sodium lauroyl glutamate at 25°C, the surface tension reaches a minimum value at a neutral pH. researchgate.net As the pH deviates from neutral, the surface tension tends to increase. researchgate.net
Interfacial tension (IFT) is a critical parameter in applications such as enhanced oil recovery and emulsification. nih.govutp.edu.mynih.gov Amino acid-based surfactants are known for their ability to significantly lower the IFT between oil and water. While specific IFT values for this compound were not found, related compounds like N-lauroyl sarcosine (B1681465) have demonstrated the capacity to reduce crude oil/water interfacial tension to values as low as 0.07 mN/m.
The table below summarizes the surface tension of a sodium lauroyl glutamate solution at different pH values, based on published data. researchgate.net
| pH | Surface Tension (mN/m) |
|---|---|
| 4 | ~36 |
| 5 | ~28 |
| 6 | ~26 |
| 7 | ~26 |
| 8 | ~27 |
| 9 | ~30 |
| 10 | ~38 |
Data is estimated from the graphical representation in Zhang et al., as cited in a review by T.M. Tuvdendorj et al. researchgate.net
Theoretical and Computational Chemistry Approaches
Molecular Dynamics Simulations of Self-Assembly Processes
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique can provide valuable insights into the self-assembly of amphiphilic molecules like Lauroylglutamic acid anhydride (B1165640), which possess both hydrophobic (the lauroyl chain) and hydrophilic (the glutamic acid anhydride head) regions.
In a typical MD simulation of an amphiphilic molecule, the system is set up with a number of molecules in a solvent, usually water. The interactions between all atoms are defined by a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the system can be tracked over time, revealing how the molecules interact and organize themselves. This can be used to predict the formation of various structures such as micelles, bilayers, and vesicles.
Table 1: Potential Parameters for Molecular Dynamics Simulation of Lauroylglutamic Acid Anhydride
| Parameter | Description | Potential Application to this compound |
| Force Field | A set of equations and associated constants designed to reproduce molecular geometry and energies. | A well-calibrated force field, such as CHARMM or AMBER, would be necessary to accurately model the interactions of the lauroyl chain and the glutamic acid anhydride moiety. |
| Solvent Model | A representation of the solvent molecules in the simulation. | Explicit water models, such as TIP3P or SPC/E, would be crucial for studying the hydrophobic effect-driven self-assembly. |
| Ensemble | The statistical mechanical ensemble that the simulation samples (e.g., NVT, NPT). | Simulations in the NPT ensemble (constant number of particles, pressure, and temperature) would be appropriate to mimic laboratory conditions. |
| Simulation Time | The duration of the simulation. | Timescales of nanoseconds to microseconds would likely be required to observe the initial stages of self-assembly. |
While specific studies on this compound are not available, research on similar long-chain fatty acids and amino acid-based surfactants has demonstrated the utility of MD simulations in understanding their aggregation behavior and the structure of their self-assembled aggregates.
Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. These methods can provide detailed information about the distribution of electrons in a molecule, which governs its chemical properties.
For this compound, DFT calculations could be used to:
Determine the molecular geometry: By finding the minimum energy structure, the precise bond lengths, bond angles, and dihedral angles of the molecule can be determined.
Analyze the electronic properties: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.
Predict reactivity: DFT can be used to calculate various reactivity descriptors, such as electrostatic potential maps, which show the regions of a molecule that are most likely to be involved in electrophilic or nucleophilic attacks. This would be particularly useful in understanding the reactivity of the anhydride ring.
Table 2: Representative Quantum Mechanical Descriptors for this compound
| Descriptor | Definition | Potential Insights for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability of the molecule to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability of the molecule to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. |
| Electrostatic Potential | The potential energy of a positive point charge at a particular location near a molecule. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other species. |
Studies on related compounds, such as other amino acid derivatives and carboxylic acid anhydrides, have successfully employed DFT to elucidate their electronic structures and reaction mechanisms.
Computational Design and Optimization of Functional Organic Materials
Computational chemistry plays a crucial role in the rational design and optimization of functional organic materials. By predicting the properties of molecules before they are synthesized, computational methods can guide experimental efforts towards the development of materials with desired characteristics.
In the context of this compound, computational design could be employed to:
Modify the molecular structure: By systematically changing parts of the molecule, such as the length of the alkyl chain or the nature of the amino acid residue, the effect on its self-assembly behavior and other properties could be predicted.
Screen for desired properties: A large number of virtual candidate molecules could be rapidly screened for properties such as their ability to form stable aggregates, their interaction with other molecules, or their electronic properties.
Optimize for specific applications: For example, if this compound were to be used as a drug delivery vehicle, computational methods could be used to optimize its structure to enhance drug loading and release characteristics.
The general workflow for the computational design of functional organic materials involves a feedback loop between theoretical predictions and experimental validation. While specific examples for this compound are not present in the literature, this approach has been widely successful in the design of a variety of organic materials, including surfactants, polymers, and electronic materials.
Future Research Directions and Emerging Trends
Development of Novel Lauroylglutamic Acid Anhydride (B1165640) Derivatives with Tailored Functionalities
The development of novel derivatives of lauroylglutamic acid anhydride is a burgeoning area of research, with a focus on creating molecules with specific, tailored functionalities. As an N-acylated amino acid N-carboxyanhydride (NCA), this compound is a key monomer for the synthesis of functional polypeptides through ring-opening polymerization (ROP). illinois.edursc.org This process allows for the creation of poly(lauroylglutamic acid) and its copolymers, which combine the biocompatibility of a polypeptide backbone with the amphiphilic character imparted by the lauroyl group.
Future research in this area will likely concentrate on several key strategies:
Side-Chain Engineering: The carboxylic acid group in the glutamic acid residue provides a versatile handle for further chemical modification. Researchers are exploring the attachment of various functional moieties to this side chain, both before and after polymerization, to introduce new properties. These modifications could include the introduction of fluorescent tags for imaging applications, therapeutic agents for drug delivery, or cross-linking agents to form hydrogels. nih.gov
Copolymerization: The synthesis of block and random copolymers of this compound with other NCAs is a promising avenue for creating materials with a wide range of properties. upc.edu For example, copolymerization with hydrophilic amino acid NCAs could be used to fine-tune the hydrophilic-lipophilic balance (HLB) of the resulting polymer, which is crucial for applications in emulsification and drug delivery.
Control over Polymer Architecture: Advances in controlled polymerization techniques are enabling the synthesis of polypeptides with well-defined architectures, such as star-shaped polymers, graft copolymers, and cyclic polypeptides. nih.gov Applying these techniques to the polymerization of this compound will allow for the creation of complex macromolecular structures with unique self-assembly behaviors and material properties.
The table below summarizes potential tailored functionalities that can be achieved through the derivatization of this compound.
| Derivative Type | Tailored Functionality | Potential Application |
| Side-chain modified polymers | Introduction of specific recognition sites or responsive groups | Targeted drug delivery, biosensors |
| Block copolymers | Control over self-assembly into micelles, vesicles, or other nanostructures | Drug encapsulation and release, nanoreactors |
| Graft copolymers | Combination of different polymer properties, e.g., mucoadhesion and hydrophobicity | Advanced drug delivery systems, bioadhesives |
| Cross-linked polymers | Formation of hydrogels with tunable mechanical properties and swelling behavior | Tissue engineering scaffolds, controlled release matrices |
Advanced Applications in Bio-inspired and Responsive Materials Systems
The unique molecular structure of lauroylglutamic acid, combining a natural amino acid with a fatty acid, makes its anhydride a prime candidate for the development of advanced bio-inspired and responsive materials. mdpi.com These materials are designed to mimic the structure and function of biological systems or to respond to specific environmental stimuli. rsc.org
Bio-inspired Materials:
Polymers derived from this compound can self-assemble into a variety of nanostructures, such as micelles, nanofibers, and vesicles, that mimic biological structures like cell membranes and lipoproteins. nih.gov This self-assembly is driven by a combination of hydrogen bonding between the polypeptide backbones and hydrophobic interactions between the lauroyl chains. Future research will focus on controlling this self-assembly process to create materials with specific biomimetic functions, such as:
Artificial Extracellular Matrices: By incorporating cell-adhesion motifs into polymers of lauroylglutamic acid, it may be possible to create synthetic scaffolds that mimic the natural extracellular matrix and can be used to support cell growth in tissue engineering. nih.gov
Biomimetic Mineralization: Polypeptides can act as templates for the controlled growth of inorganic materials, similar to the process of bone and shell formation in nature. rsc.orgacs.org Lauroylglutamic acid-based polymers could be designed to direct the formation of ordered inorganic nanostructures for applications in catalysis and electronics.
Responsive Materials Systems:
The glutamic acid component of the molecule provides a basis for creating materials that are responsive to changes in pH. nih.govnih.gov The carboxylic acid side chains can be protonated or deprotonated depending on the pH of the surrounding environment, leading to changes in the polymer's solubility, conformation, and self-assembly behavior. This pH-responsiveness can be harnessed for a variety of applications:
Smart Drug Delivery: Drug-loaded nanoparticles made from lauroylglutamic acid-based polymers could be designed to be stable in the neutral pH of the bloodstream but to disassemble and release their cargo in the acidic environment of a tumor or within the endosomes of a cell. mdpi.com
Stimuli-Responsive Hydrogels: Hydrogels formed from cross-linked lauroylglutamic acid polymers could exhibit pH-dependent swelling and degradation, making them suitable for use as controlled-release matrices or as "smart" scaffolds in tissue engineering. nih.gov
The following table provides examples of stimuli that could be used to trigger a response in materials derived from this compound.
| Stimulus | Responsive Mechanism | Potential Application |
| pH | Protonation/deprotonation of carboxylic acid side chains | Targeted drug release, biosensors, smart hydrogels |
| Temperature | Changes in hydrophobic interactions | Thermo-responsive drug delivery, cell sheet engineering |
| Enzymes | Cleavage of the polypeptide backbone by specific proteases | Biodegradable materials, enzyme-triggered drug release |
| Redox potential | Cleavage of disulfide cross-links | Intracellular drug delivery |
Integration of Computational and Experimental Methodologies for Rational Design and Discovery
The rational design and discovery of new this compound derivatives and the materials derived from them can be significantly accelerated by the integration of computational and experimental methodologies. nih.govresearchgate.net Computational modeling provides a powerful tool for predicting the properties and behavior of molecules and materials before they are synthesized in the lab, thereby saving time and resources. nih.gov
Computational Approaches:
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and self-assembly of polymers derived from this compound at the atomic level. ucl.ac.uk This can provide insights into how factors such as the polymer's chain length, sequence, and side-chain modifications affect the morphology of the resulting nanostructures.
Quantum Mechanical (QM) Calculations: QM calculations can be used to predict the reactivity of this compound and its derivatives, which can aid in the design of new synthetic routes and the prediction of degradation pathways.
Machine Learning (ML): ML algorithms can be trained on existing experimental and computational data to develop quantitative structure-property relationships (QSPRs). nih.gov These QSPRs can then be used to rapidly screen large virtual libraries of potential derivatives to identify candidates with desired properties.
Integrated Workflow:
An integrated computational-experimental workflow for the rational design of this compound-based materials would typically involve the following steps:
Computational Design: Use of molecular modeling and machine learning to design new derivatives with target properties. rsc.org
Synthesis and Characterization: Chemical synthesis of the most promising candidates identified through computational screening, followed by experimental characterization of their structure and properties.
Performance Evaluation: Testing of the new materials in the desired application, for example, as a drug delivery vehicle or a tissue engineering scaffold.
Iterative Refinement: The experimental results are used to refine the computational models, leading to an iterative design cycle that progressively improves the performance of the materials.
The table below outlines the synergy between computational and experimental methods in this field.
| Computational Method | Experimental Counterpart | Synergy |
| Molecular Dynamics Simulations | Cryo-electron microscopy, Small-angle X-ray scattering | Prediction and validation of self-assembled structures |
| Quantum Mechanical Calculations | Spectroscopy (NMR, IR), Calorimetry | Understanding and predicting chemical reactivity and stability |
| Machine Learning Models | High-throughput synthesis and screening | Accelerated discovery of new materials with optimized properties |
By combining the predictive power of computational modeling with the empirical validation of experimental work, researchers can accelerate the pace of discovery and innovation in the development of novel materials based on this compound.
Q & A
Q. What are common synthetic routes for preparing lauroylglutamic acid anhydride, and how do reaction parameters influence yield?
this compound can be synthesized via acylation reactions using activated acyl donors like mixed anhydrides or coupling reagents. Key parameters include:
- Molar ratios : A 1:2.0 molar ratio of carboxylic acid to anhydride (e.g., salicylic acid to acetic anhydride) optimizes yield by ensuring excess acylating agent .
- Catalysts : Acid catalysts like p-toluenesulfonic acid (TsOH) or H₃PO₄ enhance reaction rates by protonating carbonyl groups, as demonstrated in aspirin synthesis (97% yield under TsOH catalysis at 85°C) .
- Solvent selection : Dichloromethane (DCM) is preferred for its low boiling point and compatibility with carboxylic acids, as shown in N-acylbenzotriazole syntheses .
- Temperature and time : Reactions typically proceed at 70–85°C for 15–30 minutes to minimize side reactions .
Q. How can spectroscopic methods validate the structure and purity of this compound?
- FT-IR : Characteristic carbonyl (C=O) stretches for anhydrides appear at 1780–1850 cm⁻¹. Asymmetric/symmetric stretches differentiate cyclic vs. linear anhydrides .
- NMR : ¹³C NMR reveals carbonyl carbons at 165–175 ppm. In ¹H NMR, protons adjacent to the anhydride oxygen show deshielding due to electron-withdrawing effects .
- Chromatography : TLC (e.g., 5% ethyl acetate/hexane) with Rf ~0.5 confirms homogeneity, while column chromatography purifies crude products .
Q. What are typical side reactions during anhydride synthesis, and how can they be mitigated?
- Hydrolysis : Anhydrides react with moisture to form carboxylic acids. Use rigorously dried solvents (e.g., DCM over molecular sieves) and inert atmospheres .
- Byproduct formation : Competing acylation pathways (e.g., esterification) are minimized by controlling stoichiometry. For example, excess lauroylglutamic acid reduces undesired O-acylation .
- Thermal decomposition : Avoid prolonged heating above 100°C; microwave-assisted synthesis (e.g., 130°C for 3 minutes in glacial acetic acid) accelerates reactions while preserving integrity .
Advanced Research Questions
Q. How can kinetic contradictions in anhydride-mediated reactions be resolved using advanced analytical techniques?
- Raman spectroscopy with BTEM analysis : Deconvolutes overlapping spectral data to track individual species (e.g., acetic anhydride hydrolysis to acetic acid) .
- ATR-FT-IR monitoring : Captures real-time changes in carbonyl bands (1780–1850 cm⁻¹) to infer reaction progress and intermediate formation .
- Multivariate statistical modeling : Identifies rate-limiting steps by correlating time-dependent spectral changes with reactant concentrations .
Q. What catalytic strategies improve enantioselectivity in asymmetric esterification of this compound?
- Chiral phosphoric acids : Catalyze desymmetrization of anhydrides via hydrogen-bonding interactions. For example, benzhydrol as a nucleophile achieves >80% enantiomeric excess (ee) in model reactions .
- Steric effects : Bulky alcohols (e.g., 2,2-diphenylethanol) enhance selectivity by restricting transition-state geometries .
- Solvent optimization : Low-polarity solvents (toluene or DCM) stabilize chiral intermediates, improving ee .
Q. How do mixed anhydride strategies enhance acylation efficiency in complex systems?
- Reagent design : 2,2,2-Trifluoroacetic anhydride forms reactive intermediates with carboxylic acids, enabling high-yield N-acylation (up to 99%) under mild conditions .
- Sequential addition : Adding nucleophiles (e.g., 1H-benzotriazole) after mixed anhydride formation prevents competitive pathways. Reversing the order favors O-acylation .
- Substrate scope : Aromatic acids with electron-withdrawing groups (e.g., nitro or methoxy) exhibit faster reaction rates due to enhanced electrophilicity .
Q. What methodologies enable real-time mechanistic analysis of anhydride-driven reactions?
- In situ ATR-FT-IR : Monitors carbonyl group transformations during reactions (e.g., aspirin synthesis), revealing transient intermediates like acetylated salicylic acid .
- Flow-through reactors : Coupled with Raman spectroscopy, these systems provide continuous kinetic data for scaling up lab-scale syntheses .
- Isotopic labeling : ¹³C-labeled anhydrides track acyl transfer pathways in NMR studies, clarifying regioselectivity in peptide couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
